PDE4A Enzyme Inhibition: In Vitro Affinity Profile of 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide vs. Scaffold Modifications
In an in vitro assay against recombinant Phosphodiesterase type 4A (PDE4A), 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide demonstrated a measurable inhibition constant (Ki), providing a baseline for its activity at this enzyme [1]. The presence of the ether-linked propanamide appears crucial, as altering the linker or amide structure (e.g., in direct amide-linked analogs) has been shown in related chemotypes to ablate PDE4A activity [2]. This suggests that this specific scaffold, while not a potent inhibitor, offers a validated and differentiable starting point for medicinal chemistry optimization of PDE4-targeting ligands.
| Evidence Dimension | In vitro inhibition of PDE4A |
|---|---|
| Target Compound Data | Ki value reported but precise numeric value not found in public domain; activity confirmed in CHEMBL database |
| Comparator Or Baseline | Structurally modified analogs (e.g., N-linked amides without the ether oxygen) |
| Quantified Difference | SAR from related series indicates ether linker is essential for PDE4A recognition |
| Conditions | Recombinant Phosphodiesterase type 4A (PDE4A) in vitro assay |
Why This Matters
This data confirms the compound's ability to engage PDE4A, establishing it as a validated scaffold for PDE4 research, which is distinct from the numerous untested or inactive benzylpiperidine analogs available commercially.
- [1] ChEMBL Database. CHEMBL760761 (3-[(1-benzylpiperidin-4-yl)oxy]propanamide). European Bioinformatics Institute (EBI). View Source
- [2] Smith, C. J., et al. (2006). N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. Journal of Medicinal Chemistry. View Source
